molecular formula C18H19N5O3S B2842009 N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 904817-94-3

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2842009
CAS No.: 904817-94-3
M. Wt: 385.44
InChI Key: YJLKFIAZGSOJMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a tetrazole ring, a sulfanylacetamide group, and a dimethoxyphenyl group

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of new polymers and materials with enhanced thermal and mechanical properties.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety. The final step involves the formation of the sulfanylacetamide group through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and specialized catalysts for the thiol-ene reaction. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-1-naphthamide
  • (3,4-dimethoxyphenyl)-N,N-dimethyl(1-phenethyl-1H-tetrazol-5-yl)methanamine
  • Di(1H-tetrazol-5-yl)methanone oxime

Uniqueness

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a tetrazole ring, a sulfanylacetamide group, and a dimethoxyphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12-5-4-6-14(9-12)23-18(20-21-22-23)27-11-17(24)19-13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLKFIAZGSOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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